molecular formula C10H11Cl2N3 B3225236 [2,2'-Bipyridin]-5-amine dihydrochloride CAS No. 1246767-54-3

[2,2'-Bipyridin]-5-amine dihydrochloride

Cat. No.: B3225236
CAS No.: 1246767-54-3
M. Wt: 244.12 g/mol
InChI Key: QZQQJMSMIQTYHF-UHFFFAOYSA-N
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Description

[2,2’-Bipyridin]-5-amine dihydrochloride is a derivative of 2,2’-bipyridine, a compound known for its role as a bidentate ligand in coordination chemistry. This compound is characterized by the presence of an amine group at the 5-position of the bipyridine structure, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [2,2’-Bipyridin]-5-amine dihydrochloride typically involves the reaction of 2,2’-bipyridine with appropriate reagents to introduce the amine group at the 5-position. One common method is the Ullmann reaction, which involves the coupling of 2-bromopyridine with copper metal in the presence of a suitable solvent . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and may include additional purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

[2,2’-Bipyridin]-5-amine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted bipyridine derivatives .

Mechanism of Action

The mechanism by which [2,2’-Bipyridin]-5-amine dihydrochloride exerts its effects is primarily through its role as a ligand in coordination chemistry. The compound binds to metal ions through its nitrogen atoms, forming stable complexes that can participate in various chemical reactions. These complexes can act as catalysts, facilitating reactions by lowering the activation energy and increasing the reaction rate. The specific molecular targets and pathways involved depend on the metal ion and the nature of the complex formed .

Properties

IUPAC Name

6-pyridin-2-ylpyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9;;/h1-7H,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQQJMSMIQTYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856485
Record name [2,2'-Bipyridin]-5-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246767-54-3
Record name [2,2'-Bipyridin]-5-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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